2-Methyl-2,6-diazaspiro[3.4]octan-5-one is a chemical compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms in a spiro-connected ring system. The molecular formula for this compound is , and it is often encountered in the form of its hydrochloride salt. The compound has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and organic synthesis.
This compound belongs to the class of diazaspiro compounds, which are known for their diverse biological activities. It is primarily synthesized in laboratory settings and has been studied for its potential therapeutic properties, including antimicrobial and antiviral activities. The classification of this compound falls under organic compounds, specifically within the categories of heterocycles due to the presence of nitrogen atoms in the ring structure.
The synthesis of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one typically involves several steps that include the reaction of appropriate precursors under controlled conditions. Common methods for its synthesis include:
The molecular structure of 2-Methyl-2,6-diazaspiro[3.4]octan-5-one features a spirocyclic arrangement where two nitrogen atoms are integrated into a bicyclic framework. The structural representation can be described as follows:
2-Methyl-2,6-diazaspiro[3.4]octan-5-one can participate in various chemical reactions:
The mechanism of action for 2-Methyl-2,6-diazaspiro[3.4]octan-5-one involves its interaction with specific molecular targets within biological systems. It may exert its effects by binding to enzymes or receptors, modulating their activity:
2-Methyl-2,6-diazaspiro[3.4]octan-5-one has several applications across different scientific fields:
2-Methyl-2,6-diazaspiro[3.4]octan-5-one features a unique spirocyclic architecture comprising a pyrrolidine ring fused to an azetidine moiety via a central spiro carbon. This configuration imposes significant three-dimensional (3D) character, with the spiro junction restricting conformational flexibility and promoting defined vectorial presentation of substituents. The methyl group at the N2 position enhances lipophilicity and modulates basicity, while the ketone functionality at the 5-position introduces a hydrogen-bond acceptor site critical for target engagement. The azetidine component contributes ring strain, potentially enhancing binding affinity through enforced proximity effects. This scaffold exhibits a high Fsp3 character (37.5% sp3 carbon bonding), correlating with improved solubility and metabolic stability compared to planar heterocycles—a key consideration in lead optimization [2] [5]. Its chiral centers enable stereoselective interactions with biological targets, though most medicinal chemistry applications utilize racemic mixtures unless specified. The compact molecular weight (126.20 g/mol for the core) allows for derivatization without excessive bulk, maintaining drug-like properties [6].
Diazaspiro scaffolds emerged prominently in medicinal chemistry during the 2010s as solutions to challenges in kinase and GPCR targeting. Early applications focused on piperidine/azepane spirocycles (e.g., 1,7-diazaspiro[4.5]decanes) as peptide backbone mimics [9]. The 2,6-diazaspiro[3.4]octane framework gained traction due to synthetic accessibility from N-Boc-azetidinone precursors via [3+2] cycloadditions or reductive amination strategies [9]. The incorporation of a methyl group at N2 (CAS# 135380-30-2) became a strategic innovation to modulate pKa and steric shielding of the adjacent nitrogen, reducing metabolic N-oxidation [6]. By 2020, this scaffold appeared in oncology (KRAS inhibitors), infectious disease (antituberculars), and neuroscience (sigma-1 receptor antagonists), demonstrating versatility across target classes [1] [2] [7]. Its rise paralleled the "3D revolution" in drug design, where sp3-enriched frameworks address previously "undruggable" targets through enhanced spatial engagement [9].
Table 1: Synthetic Approaches to 2,6-Diazaspiro[3.4]octane Derivatives
Starting Material | Key Transformation | Derivative Examples | Application Context |
---|---|---|---|
N-Boc-azetidin-3-one | Horner-Wadsworth-Emmons + [3+2] cycloaddition | 7-(3-Phenyl-1,2,4-oxadiazol-5-yl) | Antitubercular leads [2] |
2,4-Dichloroquinazoline | Sequential nucleophilic substitution | Acrylamide-linked KRAS inhibitors | Oncology [7] |
gem-Disubstituted azetidine | Amine-mediated ring closure | Sigma-1 receptor antagonists | Analgesic adjuvants [1] |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1